cyclopent-3-en-1-yl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone
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Overview
Description
Cyclopent-3-en-1-yl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone is a complex organic compound featuring a cyclopentene ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopent-3-en-1-yl-[(3S)-3-methylpiperazin-1-yl]methanone Synthesis
Starting Materials: Cyclopent-3-en-1-ylmethanol, (3S)-3-methylpiperazine.
Reaction: The cyclopent-3-en-1-ylmethanol is first converted to cyclopent-3-en-1-ylmethanone using an oxidizing agent like PCC (Pyridinium chlorochromate).
Coupling: The resulting ketone is then coupled with (3S)-3-methylpiperazine under basic conditions to form the intermediate.
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Methylsulfonylation
Reagents: Methylsulfonyl chloride, a base such as triethylamine.
Reaction Conditions: The intermediate is treated with methylsulfonyl chloride in the presence of a base to yield the final product, cyclopent-3-en-1-yl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like PCC or KMnO₄.
Products: Conversion of alcohols to ketones or aldehydes.
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Reduction
Reagents: Reducing agents such as LiAlH₄ or NaBH₄.
Products: Reduction of ketones to alcohols.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substituted derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH₄ in methanol at 0°C.
Substitution: Nucleophiles in the presence of a base like NaH or K₂CO₃.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic cycles due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its piperazine moiety.
Receptor Binding: Studied for binding to various biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The piperazine ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The methylsulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-ylmethanone: Lacks the piperazine and methylsulfonyl groups, making it less versatile in biological applications.
(3S)-3-methyl-4-methylsulfonylpiperazine: Does not contain the cyclopentene ring, limiting its structural diversity.
Cyclopent-3-en-1-yl-[(3S)-3-methylpiperazin-1-yl]methanone: Similar but lacks the methylsulfonyl group, affecting its binding properties.
Uniqueness
Cyclopent-3-en-1-yl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone is unique due to the combination of the cyclopentene ring, piperazine moiety, and methylsulfonyl group. This combination provides a versatile scaffold for various chemical reactions and biological interactions, making it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
cyclopent-3-en-1-yl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-10-9-13(7-8-14(10)18(2,16)17)12(15)11-5-3-4-6-11/h3-4,10-11H,5-9H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPUBNGOLNCHRY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C(=O)C2CC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1S(=O)(=O)C)C(=O)C2CC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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